

# Citrocarbonate-based electrolytes for solid-state battery applications

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## Compound of Interest

Compound Name: Citrocarbonate

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## Application Notes and Protocols for Polycarbonate-Based Solid Electrolytes in Solid-State Battery Applications

Disclaimer: The term "**citrocarbonate**" does not correspond to a recognized class of materials in the current scientific literature on solid-state battery electrolytes. However, research on other carbonate-based polymer electrolytes is extensive. This document focuses on a prominent example, Poly(propylene carbonate) (PPC), to provide relevant and actionable information for researchers in the field. The principles and protocols described herein are broadly applicable to the study of novel solid polymer electrolytes.

## Introduction

Solid-state batteries (SSBs) are a promising next-generation energy storage technology, offering the potential for enhanced safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes.<sup>[1][2]</sup> The solid electrolyte is a critical component, and among the various materials being explored, solid polymer electrolytes (SPEs) are valued for their flexibility, processability, and ability to form good interfacial contact with electrodes.

Poly(propylene carbonate) (PPC), an amorphous polymer synthesized from the copolymerization of carbon dioxide and propylene oxide, has emerged as a promising matrix for SPEs.<sup>[3][4]</sup> Its amorphous nature and the polar carbonate groups in its backbone facilitate ion transport at ambient temperatures, addressing one of the key limitations of early polymer electrolytes like poly(ethylene oxide) (PEO).<sup>[4][5]</sup> This application note provides a summary of

the performance of PPC-based electrolytes and detailed protocols for their synthesis, fabrication, and electrochemical characterization.

## Performance Data of PPC-Based Solid Polymer Electrolytes

The performance of PPC-based electrolytes can be significantly influenced by the addition of lithium salts, ceramic fillers, and plasticizers. The following table summarizes key performance metrics from various studies to provide a comparative overview.

Electrolyte Composition	Ionic Conductivity (S/cm)	Li-ion Transference Number (tLi <sup>+</sup> )	Electrochemical Stability Window (V vs. Li/Li <sup>+</sup> )	Cycling Performance	Reference
PPC / LiTFSI	4.2 x 10 <sup>-5</sup> at Room Temperature	-	~4.6	-	[4]
PPC / LiTFSI / Succinonitrile (SN)	2.18 x 10 <sup>-4</sup> at 25 °C	0.65	-	Li/LiFePO <sub>4</sub> cell delivered ~140 mAh/g at 0.1C at 25 °C.	[6]
PPC / LiTFSI / LLZTO (Li <sub>6.75</sub> La <sub>3</sub> Zr <sub>1.7</sub> <sub>5</sub> Ta <sub>0.25</sub> O <sub>12</sub> )	5.2 x 10 <sup>-4</sup> at 20 °C	0.75	4.6	Showed excellent rate capability up to 5C at 20 °C.	[7]
PPC / NaFSI (for Sodium-ion batteries)	~1 x 10 <sup>-3</sup> at 80 °C	-	-	Na/Na <sub>2</sub> /3Ni <sub>1</sub> /3Mn <sub>2</sub> /3O <sub>2</sub> cell showed 80% capacity retention after 150 cycles at C/5 and 60 °C.[8][9]	[8][9]

Note: LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LLZTO = Tantalum-doped Lithium Lanthanum Zirconate, NaFSI = Sodium bis(fluorosulfonyl)imide.

## Experimental Protocols

### Protocol for Synthesis of PPC-Based Solid Polymer Electrolyte Membrane

This protocol describes a common solvent casting method for preparing a free-standing PPC-based electrolyte membrane.

#### Materials:

- Poly(propylene carbonate) (PPC)
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
- Acetonitrile (ACN) or Tetrahydrofuran (THF) (anhydrous)
- Optional: Ceramic filler (e.g., LLZTO, SiO<sub>2</sub>) or plasticizer (e.g., succinonitrile)
- Teflon petri dish

#### Procedure:

- Preparation of Polymer Solution:
  - In an argon-filled glovebox, dissolve a predetermined amount of PPC in anhydrous ACN to form a homogeneous solution (e.g., 1 g PPC in 10 mL ACN).
  - Separately, dissolve the desired amount of LiTFSI salt in ACN. The salt concentration is often defined by the molar ratio of ether oxygen in PPC to Li ions.
  - If using fillers, disperse the ceramic powder in the PPC solution and sonicate for 30-60 minutes to ensure a uniform dispersion.
- Mixing:
  - Slowly add the LiTFSI solution to the PPC solution while stirring continuously.
  - Continue stirring the mixture for 12-24 hours at room temperature to ensure complete dissolution and homogeneity.
- Casting and Drying:
  - Pour the final solution into a Teflon petri dish.

- Cover the dish and allow the solvent to evaporate slowly inside the glovebox over 24-48 hours.
- Once a film has formed, transfer the dish to a vacuum oven and dry at 60-80 °C for at least 24 hours to remove any residual solvent.
- Membrane Handling:
  - After drying, carefully peel the free-standing electrolyte membrane from the dish.
  - Cut the membrane into desired dimensions (e.g., discs of 16-19 mm diameter) for cell assembly. Store the membranes in the glovebox.

## Protocol for Electrochemical Characterization

### a) Ionic Conductivity Measurement:

- Cell Assembly: Sandwich the prepared SPE membrane (of known thickness and area) between two stainless steel (SS) blocking electrodes in a coin cell (e.g., CR2032).
- EIS Measurement: Place the cell in a temperature-controlled chamber. Perform Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).
- Data Analysis: Determine the bulk resistance ( $R_b$ ) from the intercept of the low-frequency semicircle with the real axis on the Nyquist plot. Calculate the ionic conductivity ( $\sigma$ ) using the formula:  $\sigma = L / (R_b * A)$  where  $L$  is the thickness of the electrolyte and  $A$  is the electrode area.

### b) Electrochemical Stability Window (ESW) Measurement:

- Cell Assembly: Assemble a coin cell with the SPE between a lithium metal counter/reference electrode and a stainless steel working electrode (Li | SPE | SS).
- LSV Measurement: Perform Linear Sweep Voltammetry (LSV) by scanning the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li<sup>+</sup>) at a slow scan rate (e.g., 0.1-1.0 mV/s).

- Data Analysis: The onset potential of the sharp increase in current is defined as the anodic stability limit of the electrolyte.

c) Lithium-ion Transference Number ( $t_{Li^+}$ ) Measurement:

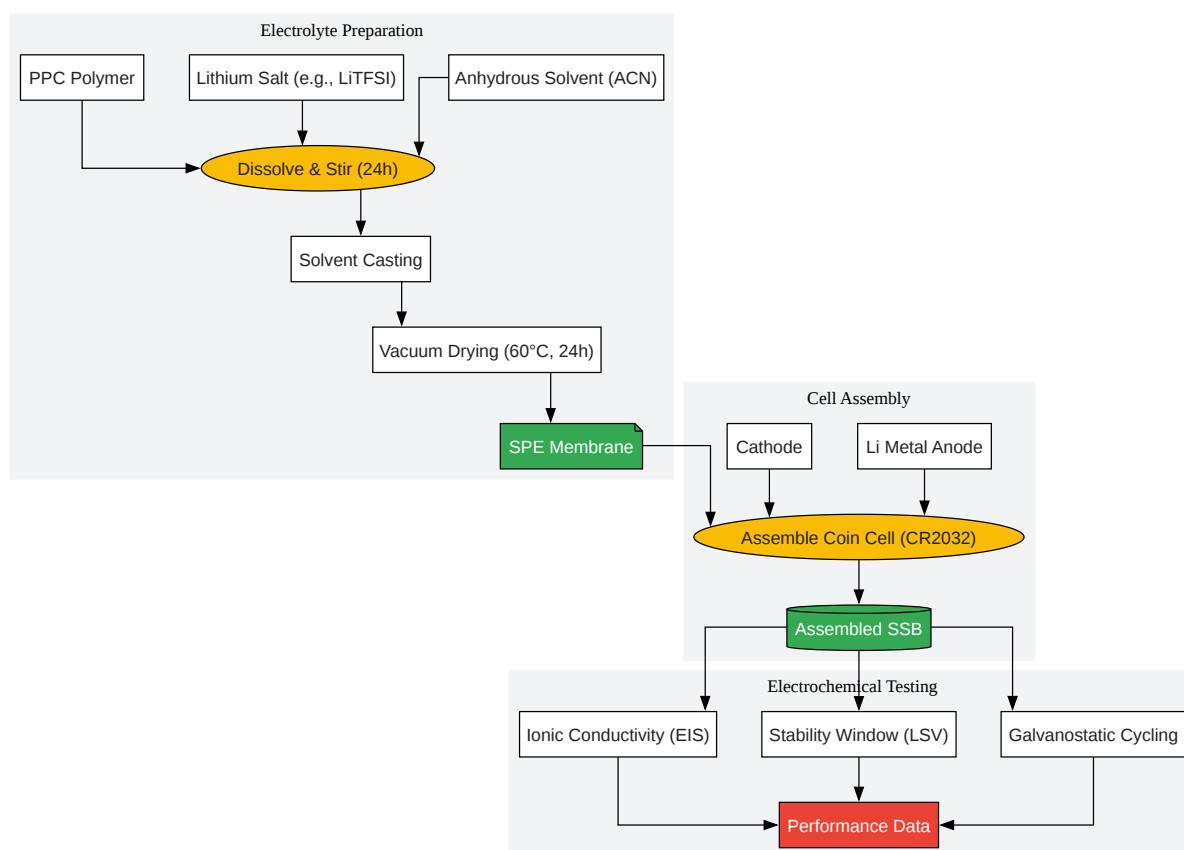
- Cell Assembly: Assemble a symmetric cell with the SPE between two lithium metal electrodes (Li | SPE | Li).
- Measurement: Apply a small DC voltage step ( $\Delta V$ , e.g., 10-20 mV) and record the current response over time until it reaches a steady state. Measure the initial current ( $I_0$ ) and the steady-state current ( $I_{ss}$ ).
- EIS Measurement: Measure the interfacial resistance before ( $R_0$ ) and after ( $R_{ss}$ ) the polarization step using EIS.
- Data Analysis: Calculate  $t_{Li^+}$  using the Bruce-Vincent-Evans equation:  $t_{Li^+} = I_{ss} * (\Delta V - I_0 * R_0) / (I_0 * (\Delta V - I_{ss} * R_{ss}))$

## Protocol for Solid-State Battery Assembly and Cycling

- Cathode Preparation: Mix the active material (e.g.,  $LiFePO_4$  or NMC), a carbon conductive additive, and the SPE solution (PPC+LiTFSI in ACN) to form a slurry. Cast this slurry onto an aluminum current collector and dry thoroughly under vacuum.
- Cell Assembly: In an argon-filled glovebox, stack the components in a coin cell in the following order: cathode, SPE membrane, and lithium metal anode.
- Galvanostatic Cycling: Cycle the assembled cell using a battery cycler at a specific C-rate (e.g., 0.1C) and temperature (e.g., 25 °C or 60 °C) within a defined voltage window (e.g., 2.8-4.2 V for NMC). Record the charge-discharge capacities, Coulombic efficiency, and capacity retention over multiple cycles.

## Visualizations

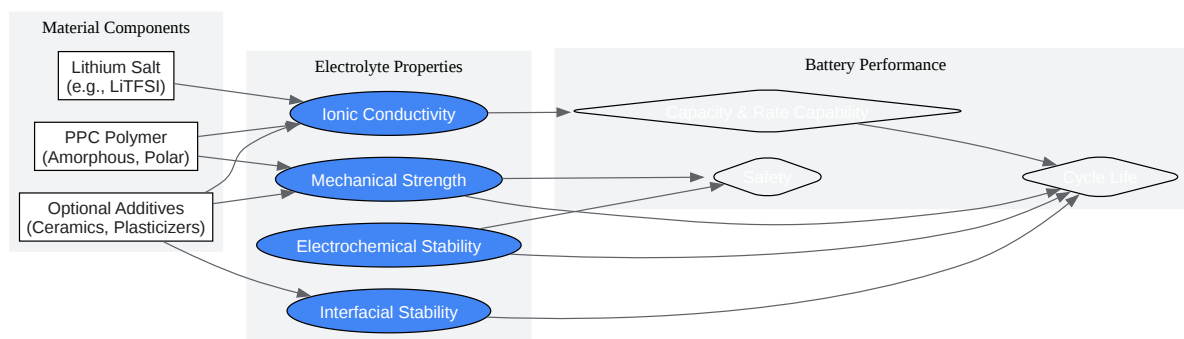
## Experimental Workflow



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Caption: Experimental workflow for PPC-based solid polymer electrolyte fabrication and testing.

## Property-Performance Relationship



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Caption: Relationship between material components, electrolyte properties, and battery performance.

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